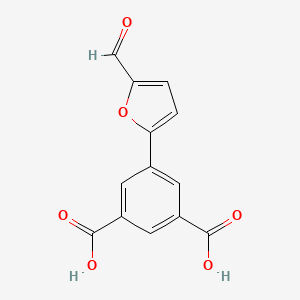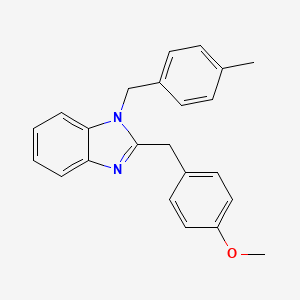
5-(5-formyl-2-furyl)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-formyl-2-furyl)isophthalic acid (FFIA) is a chemical compound that has gained attention in scientific research due to its unique properties. FFIA is a versatile molecule that can be synthesized using various methods and has potential applications in several fields, including materials science, biochemistry, and medicine.
Mecanismo De Acción
The mechanism of action of 5-(5-formyl-2-furyl)isophthalic acid is not fully understood, but it is believed to be due to its ability to interact with biological molecules such as proteins and nucleic acids. This compound can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and function. It can also intercalate into DNA, leading to changes in DNA structure and function.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(5-formyl-2-furyl)isophthalic acid in lab experiments is its versatility. This compound can be easily synthesized using various methods and can be modified to suit different experimental needs. This compound is also stable and can be stored for long periods without degradation. However, one of the limitations of using this compound in lab experiments is its solubility. This compound is poorly soluble in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research involving 5-(5-formyl-2-furyl)isophthalic acid. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the use of this compound in the development of new materials for optoelectronic devices. Additionally, there is potential for this compound to be used in the development of new therapeutics for a range of diseases, including Alzheimer's disease and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
5-(5-formyl-2-furyl)isophthalic acid can be synthesized using various methods, including palladium-catalyzed coupling reactions, Suzuki-Miyaura coupling reactions, and Sonogashira coupling reactions. The most common method for synthesizing this compound involves the reaction of 5-bromo-2-furaldehyde with isophthalic acid in the presence of a palladium catalyst. This method yields high purity this compound with a good yield.
Aplicaciones Científicas De Investigación
5-(5-formyl-2-furyl)isophthalic acid has potential applications in several fields of scientific research due to its unique properties. It has been used as a building block for the synthesis of conjugated polymers, which have potential applications in optoelectronic devices. This compound has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions. In biochemistry, this compound has been used as a molecular probe to study protein-protein interactions and as a tool for the detection of enzyme activity.
Propiedades
IUPAC Name |
5-(5-formylfuran-2-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-6-10-1-2-11(19-10)7-3-8(12(15)16)5-9(4-7)13(17)18/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWERSVSIMNIHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)

![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)


![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5714232.png)
![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714234.png)
![ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)
